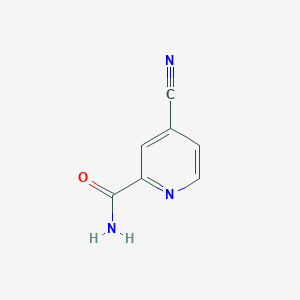

4-Cyanopyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

4-cyanopyridine-2-carboxamide |

InChI |

InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11) |

InChI Key |

QCOJUSAJVIURRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C#N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyanopyridine 2 Carboxamide and Its Precursors

Direct Synthesis Approaches to Pyridine (B92270) Carboxamides

The construction of the pyridine carboxamide core can be approached through two main strategies: the catalytic hydration of a nitrile precursor or the amidation of a carboxylic acid derivative.

Catalytic Hydration Reactions of Nitrile Precursors

The selective hydration of a nitrile group to a carboxamide in the presence of other reactive functionalities is a cornerstone of modern organic synthesis. In the context of 4-Cyanopyridine-2-carboxamide (B6282434), this would involve the regioselective hydration of pyridine-2,4-dicarbonitrile. This transformation requires carefully chosen catalyst systems to favor the hydration of one nitrile group over the other.

A variety of catalysts have been explored for the hydration of nitriles, with metal oxides and transition metal complexes showing significant promise.

Metal Oxide Catalysts:

Metal oxides such as manganese dioxide (MnO₂), copper oxide (CuO), and cobalt(III) oxide (Co₃O₄) have demonstrated activity in the selective hydration of nitriles. chemicalbook.com The catalytic performance of these materials is often linked to their preparation method and surface properties. chemicalbook.com For instance, the activity of MnO₂ in nitrile hydration has been correlated with its capacity for phenol adsorption. chemicalbook.com Cerium dioxide (CeO₂) has also been identified as an effective and reusable catalyst for the hydration of various nitriles to amides in water under neutral conditions at temperatures ranging from 30 to 100 °C. nih.gov

Transition Metal Complexes:

Transition metal complexes, particularly those based on ruthenium and rhodium, are highly effective for nitrile hydration, often operating under mild conditions. rsc.orgmdpi.com Ruthenium-based catalysts, such as those with pincer-type ligands, can catalyze the nucleophilic addition of water to a wide array of nitriles at room temperature without the need for additives. rsc.orgtib.eu Rhodium(I)-N-heterocyclic carbene (NHC) complexes have also been shown to efficiently catalyze the hydration of benzonitrile and other nitriles. mdpi.com Notably, the hydration of 3- and 4-pyridinecarbonitrile with a rhodium catalyst proceeded efficiently even without an external base, as the pyridine moiety itself provides sufficient basicity. mdpi.com

The following table summarizes the performance of various catalyst systems in the hydration of nitriles, providing insights into the conditions and yields achievable.

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

| RhCl(cod)(IMes) (5 mol%) / NaOH | 3-Pyridinecarbonitrile | water/2-propanol, 80 °C, 24 h | 98 | mdpi.com |

| RhCl(cod)(IMes) (5 mol%) | 4-Pyridinecarbonitrile | water/2-propanol, 80 °C, 24 h | 99 | mdpi.com |

| CeO₂ | 2-Cyanopyridine (B140075) | water, 30-100 °C | High | nih.gov |

| MnO₂ | Acrylonitrile | Not specified | Active and selective | chemicalbook.com |

| CuO | Acrylonitrile | Not specified | Active and selective | chemicalbook.com |

| Co₃O₄ | Acrylonitrile | Not specified | Active and selective | chemicalbook.com |

The mechanism of nitrile hydration catalyzed by metal complexes is believed to involve the nucleophilic attack of a metal-coordinated hydroxide ion onto the nitrile carbon atom. mdpi.com For ruthenium pincer complexes, the proposed mechanism starts with the cooperative binding of the nitrile to the metal center and the ligand. rsc.orgtib.eu In the case of CeO₂-catalyzed hydration, in-situ FTIR studies and kinetic data suggest a catalytic cycle involving the dissociation of water on an oxygen defect site, formation of an adsorption complex with the nitrile, nucleophilic attack of a hydroxide species on the cyano group, and subsequent desorption of the amide. nih.gov

Amidation Reactions and Carboxamide Formation from Carboxylic Acid Derivatives

An alternative route to this compound is the amidation of 4-cyanopyridine-2-carboxylic acid. This classical transformation can be achieved using a variety of coupling reagents that activate the carboxylic acid towards nucleophilic attack by an amine, in this case, ammonia (B1221849) or an ammonia equivalent.

Commonly used coupling reagents for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt). nih.gov Boron-based reagents, such as borane-pyridine, have also emerged as efficient catalysts for direct amidation. tib.eu Another approach involves the in-situ generation of a more reactive carboxylic acid derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. rsc.org

The following table provides examples of reagents used for the amidation of carboxylic acids.

| Reagent/Catalyst | Reaction Type | Key Features | Reference |

| EDC/HOBt/DMAP | Carbodiimide coupling | Efficient for electron-deficient amines. | nih.gov |

| Borane-pyridine | Catalytic amidation | Liquid catalyst with good solubility and functional group tolerance. | tib.eu |

| Thionyl chloride | Acyl chloride formation | In-situ generation of a highly reactive intermediate. | rsc.org |

| B(OCH₂CF₃)₃ | Stoichiometric boron reagent | Effective for a wide range of substrates. | chemicalbook.com |

Synthesis of Related Cyanopyridine Intermediates

The synthesis of appropriately substituted cyanopyridines is a critical prerequisite for the production of this compound. A key intermediate is 2-chloro-4-cyanopyridine, which can be prepared from 4-cyanopyridine (B195900) N-oxide.

Preparation from Pyridine N-Oxides via Halogenation

Pyridine N-oxides are versatile intermediates in pyridine chemistry, allowing for functionalization at positions that are otherwise difficult to access. The synthesis of 2-chloro-4-cyanopyridine can be accomplished by the halogenation of 4-cyanopyridine N-oxide. This reaction typically involves treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of other reagents like phosphorus pentachloride (PCl₅) or triethylamine. chemicalbook.com

Different reaction conditions can influence the yield and regioselectivity of the chlorination. For instance, reacting 4-cyanopyridine N-oxide with POCl₃ and PCl₅ at reflux temperatures has been reported to yield 2-chloro-4-cyanopyridine. chemicalbook.com Another method involves the use of POCl₃ and triethylamine in 1,2-dichloroethane at low temperatures. chemicalbook.com

The table below outlines different methods for the synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine N-oxide.

| Reagents | Solvent | Temperature | Yield (%) | Reference |

| POCl₃, PCl₅ | None | 120-130 °C (reflux) | 24 | chemicalbook.com |

| POCl₃, Triethylamine | 1,2-Dichloroethane | -2 to 2 °C | Not specified, but solid product obtained | chemicalbook.com |

| POCl₃ | None | 80-100 °C | Not specified, but product recovered after workup | chemicalbook.com |

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

A primary route to precursors of this compound involves nucleophilic aromatic substitution (SNAr) on halogenated pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates displacement of a halide by a nucleophile.

A key precursor, 4-chloropyridine-2-carboxamide, can be synthesized from 4-chloropyridine-2-carboxylic acid. This transformation is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride, followed by amidation with ammonia. organic-chemistry.org

The subsequent conversion of the 4-chloro substituent to a cyano group can be accomplished through a nucleophilic substitution reaction with a cyanide salt. While specific examples for the direct cyanation of 4-chloropyridine-2-carboxamide are not prevalent in the reviewed literature, the general reactivity of 4-halopyridines suggests this transformation is feasible. For instance, ligand-free palladium-catalyzed cyanation of chloropyridines using potassium ferrocyanide as the cyanide source has been reported, offering a less toxic alternative to other cyanide reagents. google.com The reactivity order for halopyridines in SNAr reactions is generally 4-halo > 2-halo > 3-halo. nih.gov

Alkylation and Functionalization of the Pyridine Ring

Direct C-H functionalization of the pyridine ring in 4-cyanopyridine derivatives offers a powerful tool for introducing alkyl and other functional groups. The Minisci reaction, a radical-based process, is a prominent method for the alkylation of electron-deficient heterocycles like pyridines. chim.itscispace.com

In the context of 4-cyanopyridines, Minisci-type reactions can be employed to introduce alkyl groups. These reactions typically involve the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, which then adds to the protonated pyridine ring. nih.govnih.gov A challenge with unsubstituted pyridines is achieving regioselectivity, as reactions can occur at multiple positions. However, strategies using blocking groups have been developed to direct alkylation specifically to the C-4 position. organic-chemistry.orgnih.gov

A visible-light-mediated, three-component Minisci-type reaction has been developed for the C2-selective functionalization of 4-cyanopyridines, which is noteworthy as it retains the C4-cyano group. This method simultaneously installs both an amide and a cyanopyridine functionality onto an alkene. nih.gov

| Reaction Type | Reagents | Position of Functionalization | Reference |

| Minisci Alkylation | Carboxylic Acid, (NH4)2S2O8, AgNO3 | C4 (with blocking group) | organic-chemistry.orgnih.gov |

| Three-component Minisci | 4-Cyanopyridine, Alkene, Oxamic Acid, Photocatalyst | C2 | nih.gov |

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses two key functional groups, the carboxamide and the cyano group, which can be chemically modified to generate a diverse range of derivatives.

Chemical Modifications of the Carboxamide Moiety

The carboxamide group at the C-2 position can undergo several transformations:

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.comgoogle.com This transformation is a common step in the synthesis of carboxylic acid derivatives.

Dehydration: The primary amide can be dehydrated to a nitrile. Reagents such as phosphorus pentoxide or cyanuric chloride in combination with a disubstituted formamide (B127407) are effective for this transformation under mild conditions. researchgate.netmdpi.com

Conversion to Thioamide: The oxygen of the carboxamide can be replaced with sulfur to form a thioamide. This can be achieved using various thiating reagents, such as Lawesson's reagent or by a two-step, one-pot procedure involving conversion to an imidoyl chloride followed by reaction with a dithiocarbamate salt. mdpi.comresearchgate.net

Reactions Involving the Cyanopyridine Core

The cyano group at the C-4 position is also amenable to various chemical modifications:

Hydrolysis: Similar to the carboxamide, the nitrile group can be hydrolyzed. Under controlled conditions, it can be partially hydrolyzed to an amide, or fully hydrolyzed to a carboxylic acid. acs.orgresearchgate.net

Reduction: The cyano group can be reduced to an aminomethyl group. This is often achieved through catalytic hydrogenation or with chemical reducing agents. google.com Electrochemical reduction methods have also been developed. google.com

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. For example, [4+2] cycloaddition reactions of pyridazinecarbonitriles have been reported. mdpi.comwikipedia.org

Radical Coupling Reactions for Advanced Functionalization

Radical coupling reactions have emerged as a powerful strategy for the functionalization of pyridines, particularly 4-cyanopyridines. These reactions often proceed via the formation of a pyridyl radical anion intermediate. chem-soc.si

Photoredox catalysis has enabled a variety of radical alkylation and amination reactions of 4-cyanopyridines. In these processes, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer to the 4-cyanopyridine, generating a dearomatized radical species that can then couple with other stabilized radicals. researchgate.netnih.gov

The Minisci reaction, as mentioned earlier, is a classic example of a radical coupling reaction. Modern variations of this reaction utilize photoredox catalysis to generate alkyl radicals from readily available precursors like carboxylic acids under mild, oxidant-free conditions. chim.itrsc.orgacs.org These methods offer high regioselectivity for the C-4 position of pyridines when appropriate directing groups are used. organic-chemistry.orgnih.gov

| Reaction Type | Key Features | Radical Source | Reference |

| Photoredox Alkylation | Visible light, mild conditions | Alkyl silicates, N-(acyloxy)phthalimides | nih.govrsc.org |

| Decarboxylative Aminoalkylation | Radical-radical cross-coupling | N-arylglycines | researchgate.net |

| Minisci-type Alkylation | C-H functionalization | Carboxylic acids | scispace.comnih.gov |

Coordination Chemistry and Metal Ligand Systems of 4 Cyanopyridine 2 Carboxamide

Ligand Design Principles for Pyridine-Based Donors

Pyridine (B92270) and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry. wikipedia.org Their utility stems from several key principles. The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it an effective Lewis base for coordinating to metal centers. wikipedia.org The electronic properties of the pyridine ring can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. acs.org For instance, electron-withdrawing groups, such as the cyano group in 4-cyanopyridine-2-carboxamide (B6282434), decrease the basicity of the pyridine nitrogen, which can influence the strength of the resulting metal-ligand bond.

Steric effects also play a crucial role. Substituents at the 2- and 6-positions (α-positions) can create steric hindrance around the nitrogen donor, affecting the geometry of the resulting metal complex. wikipedia.org The design of multidentate ligands often involves incorporating coordinating sidearms onto the pyridine scaffold. These sidearms, like the carboxamide group at the 2-position, can lead to the formation of stable chelate rings with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex. nih.govjcu.edu.au The strategic placement of functional groups allows for the construction of ligands that can form mononuclear complexes, bridged polynuclear arrays, or complex metal-organic frameworks. rsc.orgresearchgate.net

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound is governed by the interplay of its three potential donor sites: the pyridine nitrogen, the carboxamide group, and the cyano group. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

Role of the Pyridine Nitrogen in Coordination

In the vast majority of pyridine-based ligand systems, the ring nitrogen is the primary site of coordination to a metal ion. wikipedia.org This is the strongest Lewis base site on the this compound molecule. Studies on related ligands, such as 4-cyanopyridine (B195900), consistently show coordination occurring through the pyridine nitrogen. rsc.orgresearchgate.net For example, in cobalt porphyrin complexes, 4-cyanopyridine acts as an axial ligand, binding exclusively through the pyridyl nitrogen, not the nitrile group. nih.gov This preferential coordination is attributed to the higher basicity and accessibility of the pyridine nitrogen lone pair compared to the nitrogen of the cyano group. Therefore, it is expected that this compound will primarily bind to metal centers via its pyridine nitrogen atom.

Potential for Bidentate or Multidentate Coordination Modes of the Carboxamide and Cyano Groups

While the pyridine nitrogen is the primary binding site, the carboxamide and cyano groups offer intriguing possibilities for higher-denticity coordination.

Chelation via Carboxamide: The carboxamide group at the 2-position is perfectly situated to act as a chelating donor in conjunction with the pyridine nitrogen. Pyridine-2-carboxamide and its derivatives are well-known to form stable five-membered chelate rings with metal ions, coordinating through the pyridine nitrogen and the amide oxygen (N,O-bidentate) or, upon deprotonation, the amide nitrogen. researchgate.netresearchgate.net This N,O-chelation is a common and stable binding mode for numerous transition metals, including zinc(II) and cadmium(II). researchgate.netias.ac.in

Bridging via Cyano Group: The cyano group at the 4-position can act as a secondary donor, bridging between two metal centers. Research on 4-cyanopyridine itself has shown it to be a versatile ligand, capable of acting not only in a monodentate fashion through the pyridine nitrogen but also as a bidentate, linear bridging ligand connecting two metal atoms via both the pyridine and cyano nitrogens. rsc.orgresearchgate.net This bridging capability allows for the construction of one-dimensional chains or higher-dimensional coordination polymers.

Given these precedents, this compound possesses the potential to exhibit multiple coordination modes:

Monodentate: Coordination solely through the pyridine nitrogen.

Bidentate Chelating: Coordination through the pyridine nitrogen and the carboxamide oxygen, forming a stable five-membered ring.

Bridging Ligand: Acting as a bridge between metal centers, potentially involving monodentate coordination at one metal (via pyridine-N) and bridging to another through the cyano group, or chelating to one metal center while the cyano group coordinates to another.

In Situ Ligand Transformations during Complexation

The reaction conditions used for metal complex synthesis, such as high temperatures or the presence of nucleophilic solvents, can sometimes induce chemical transformations of the ligand itself. Both the cyano and carboxamide functional groups are susceptible to such in situ reactions.

A notable example involves the reaction of 2-cyanopyridine (B140075) with manganese(II) in methanol. mdpi.com In this system, the coordination of the ligand to the Mn(II) ion activates the cyano group, facilitating a nucleophilic attack by methanol. mdpi.comresearchgate.net This results in the transformation of the nitrile into an O-methyl picolimidate ligand within the coordination sphere of the metal. mdpi.com Similarly, the zinc(II)-mediated hydration of cyanamide (B42294) ligands to form coordinated ureas has also been observed. nih.gov

The carboxamide group can also undergo transformations. For instance, during the formation of a copper(II) complex, pyrazine-2-carboxamide was observed to convert into the corresponding pyrazine (B50134) carboxylate. mdpi.com These examples highlight the potential for this compound to undergo hydrolysis or alcoholysis at the cyano or carboxamide positions during complexation, leading to the formation of complexes with a modified ligand.

Transition Metal Complexes of this compound and Analogues

The coordination chemistry of this compound with first-row transition metals is anticipated to be rich and varied, drawing on the established behaviors of its constituent functional groups with metals such as Ni(II), Co(II), Mn(II), Cu(II), and Zn(II).

Coordination with First-Row Transition Metals (e.g., Ni(II), Co(II), Mn(II), Cu(II), Zn(II))

Extensive research on analogues like 4-cyanopyridine and pyridine-2-carboxamide provides a strong basis for predicting the structures of complexes with this compound.

Nickel(II): Ni(II) complexes with cyanopyridines have been synthesized, often forming 1:1 and 1:2 adducts with nickel carboxylates. orientjchem.org With 4-cyanopyridine, Ni(II) can form polymeric chains of octahedra where the ligand is monodentate, or layered structures where it acts as a bidentate bridge. researchgate.net The resulting complexes, such as [NiCl₂(4-CNpy)₂]n, often feature six-coordinate octahedral geometries. researchgate.netrsc.org

Cobalt(II): Cobalt(II) readily forms complexes with pyridine-based ligands, typically resulting in distorted octahedral geometries. nih.govmdpi.com For example, bis[4'-(4-cyanophenyl)-2,2':6',2''-terpyridine]cobalt(II) features a Co(II) ion in a distorted octahedral environment with two tridentate ligands. nih.gov The coordination of Co(II) with N-donor macrocycles containing pyridine arms has also been extensively studied, yielding complexes with substantial magnetic anisotropy. rsc.org

Manganese(II): Mn(II) has been shown to form layered structures with 4-cyanopyridine, where the ligand acts as a bidentate bridge. researchgate.net In complexes with other functionalized pyridines, Mn(II) typically adopts a six-coordinate, distorted octahedral geometry. nih.gov As mentioned, Mn(II) can also catalyze the methanolysis of coordinated 2-cyanopyridine, suggesting a rich reactive potential. mdpi.com

Copper(II): The coordination chemistry of Cu(II) with pyridine ligands is characterized by the Jahn-Teller effect, often leading to distorted geometries. nih.gov Heteroleptic Cu(II) carboxylate complexes with 4-cyanopyridine as an auxiliary ligand have been prepared, showing distorted square pyramidal geometries. nih.gov In polymeric structures, 4-cyanopyridine can act as a monodentate ligand coordinating to Cu(II) centers. researchgate.net The carboxamide group is also an effective donor for Cu(II), readily participating in chelation. nih.gov

Zinc(II): Zinc(II), having a d¹⁰ electronic configuration, does not have ligand field stabilization energy and its coordination geometry is primarily determined by ligand size and charge. It commonly forms four- or six-coordinate complexes. science.gov With pyridine-2-carboxamide derivatives, Zn(II) has been shown to form mononuclear complexes with a distorted octahedral geometry, where three ligands chelate to the metal center. ias.ac.in

The following table summarizes observed coordination behaviors of 4-cyanopyridine as a ligand with various first-row transition metals, which serves as a model for the expected behavior of this compound.

| Metal Ion | Example Complex Formula | Coordination Mode of 4-CNpy | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu(II) | [CuCl₂(4-CNpy)]n | Monodentate (via Pyridine-N) | Polymeric double chains of octahedra | researchgate.net |

| Mn(II) | [MnCl₂(4-CNpy)]n | Bidentate Bridging (Pyridine-N and Cyano-N) | Layered structure | researchgate.net |

| Ni(II) | [NiCl₂(4-CNpy)₂]n | Monodentate (via Pyridine-N) | Polymeric single chains of octahedra | researchgate.net |

| Ni(II) | [NiCl₂(4-CNpy)]n | Bidentate Bridging (Pyridine-N and Cyano-N) | Layered structure | researchgate.net |

| Co(II) | [CoBr₂(4-CNpy)₂]n | Monodentate (via Pyridine-N) | Polymeric single chains of octahedra | researchgate.net |

Analysis of Coordination Geometries and Electronic Structures

Similarly, studies on the electronic structures of this compound complexes are not present in the available literature. Spectroscopic and computational analyses, which would provide insight into the nature of metal-ligand bonding, d-orbital splitting, and charge-transfer interactions, have not been reported for this specific ligand.

Advanced Structural Elucidation and Computational Chemistry of 4 Cyanopyridine 2 Carboxamide Systems

Solid-State Structural Determination via X-ray Crystallography

No crystal structure data, including crystal packing analyses or conformational studies in the crystalline state, has been published for 4-Cyanopyridine-2-carboxamide (B6282434).

For the related compound, 4-Cyanopyridine (B195900) , X-ray diffraction studies have been conducted, often in the context of co-crystals. These studies show that 4-cyanopyridine molecules tend to arrange in anti-parallel coplanar stacking layers. d-nb.info The crystal packing is significantly influenced by π-π stacking interactions. d-nb.info In co-crystals with dicarboxylic acids, hydrogen bonding between the pyridine (B92270) nitrogen and the carboxylic acid group is a common motif. researchgate.net

Spectroscopic Characterization Techniques for Structural Insights

Specific spectroscopic data for this compound, including detailed vibrational, nuclear magnetic resonance, and electronic absorption spectra, are not available in published literature. The following information pertains to the individual functional moieties.

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

While a definitive spectrum for this compound is not available, the expected characteristic vibrational frequencies can be predicted based on its functional groups. An IR spectrum would be expected to show a strong absorption band for the C≡N (nitrile) stretch, typically around 2250 cm⁻¹, and a prominent band for the C=O (amide) stretch near 1650 cm⁻¹. vulcanchem.com

For 4-Cyanopyridine , the nitrile stretching vibration is a key feature in its IR and Raman spectra. researchgate.netresearchgate.net The position of this band can be sensitive to intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance for Solution-State Structure and Dynamics

Experimental NMR data for this compound is not documented. It would be expected to show distinct signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing cyano group and the carboxamide group. The amide protons would also be observable. In ¹³C NMR, the carbons of the pyridine ring, the nitrile carbon, and the carbonyl carbon would all have characteristic chemical shifts. vulcanchem.com

For 4-Cyanopyridine , ¹H NMR spectra typically show signals for the aromatic protons in the range of δ 7.5–9.0 ppm. chemicalbook.com The ¹³C NMR spectrum of 4-cyanopyridine has also been well-characterized. chemicalbook.com

Electronic Absorption Spectroscopy for Electronic Properties

There is no published UV-Vis absorption data for this compound. The electronic properties would be determined by the π-system of the substituted pyridine ring. The presence of both an electron-withdrawing cyano group and a carboxamide group would influence the electronic transitions. In the context of related molecules, charge transfer between different parts of the molecule can be a significant factor in their electronic spectra. nih.gov

Catalytic Applications and Mechanistic Investigations Involving 4 Cyanopyridine 2 Carboxamide

Catalytic Roles of Pyridine-Carboxamide Metal Complexes

Metal complexes featuring pyridine-carboxamide based ligands are recognized for their ability to facilitate a variety of chemical transformations. The amide group can offer two potential binding sites—the carbonyl oxygen and the amide nitrogen—for complexation with metal ions. researchgate.net When coordinated through the deprotonated nitrogen, the enhanced σ-donor properties can stabilize higher oxidation states of the metal center. researchgate.net Conversely, the pyridine (B92270) ring and cyano group act as π-acceptors, which can stabilize lower oxidation states. researchgate.net This electronic flexibility is key to their catalytic activity.

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry. nih.gov Metal complexes are central to catalyzing these transformations, particularly the synthesis of cyclic carbonates from CO₂ and epoxides. nih.govnih.govresearchgate.net While research on 4-Cyanopyridine-2-carboxamide (B6282434) itself is specific, the broader class of pyridine-containing metal complexes demonstrates the underlying principles. For instance, iron(III) complexes with pyridine-based ligands have been shown to be highly active catalysts for the cycloaddition of CO₂ (at 1 atm) and terminal epoxides at room temperature. nih.gov Mechanistic studies suggest that the metal center acts as a Lewis acid to activate the epoxide, while the pyridine ligand can be released from the complex to activate CO₂. nih.gov This cooperative activation is a key strategy for efficient CO₂ fixation under mild conditions. nih.govnih.gov Bimetallic metal-organic frameworks containing metal sites (e.g., Fe and Cu) have also achieved high conversion and selectivity for CO₂ cycloaddition at room temperature and 1 bar CO₂ pressure, demonstrating the importance of accessible Lewis acid sites in these reactions. acs.org

The tunable redox properties of metal complexes with pyridine-based ligands make them suitable catalysts for oxidation and reduction reactions. Cobalt(II) complexes containing meso-tetraphenylporphyrin derivatives and 4-cyanopyridine (B195900) (4-CNpy) as an axial ligand have been investigated for their catalytic activity in the degradation of methylene (B1212753) blue dye, a model oxidation reaction. nih.gov The presence of the π-acceptor 4-cyanopyridine ligand influences the electronic and structural properties of the cobalt center, which in turn affects its catalytic performance. nih.gov These complexes demonstrated the ability to catalyze the degradation of the dye, showing promise for their application in oxidative processes. nih.gov

Table 1. Catalytic Degradation of Methylene Blue by Cobalt(II)-Porphyrin-4-CNpy Complexes

| Catalyst | Substrate | Reaction | Outcome |

|---|---|---|---|

| (4-cyanopyridine)[meso-tetra(para-methoxyphenyl)porphyrinato]cobalt(II) | Methylene Blue | Oxidative Degradation | Effective catalytic activity observed |

| (4-cyanopyridine)[meso-tetra(para-chlorophenyl)porphyrinato]cobalt(II) | Methylene Blue | Oxidative Degradation | Effective catalytic activity observed |

Mechanistic Probes in Enzyme Systems

The interaction of small molecules with enzyme active sites provides invaluable information about catalytic mechanisms. Pyridine derivatives, particularly 4-cyanopyridine, have emerged as powerful spectroscopic tools for interrogating the complex environments of heme-containing enzymes.

Flavocytochrome P450 BM3, a bacterial fatty acid monooxygenase, is a widely studied model system for understanding P450 enzymes. nih.govchimia.ch The nitrogenous π-acceptor ligand 4-cyanopyridine (4-CNPy) has been extensively used as a versatile probe for this enzyme. nih.govbris.ac.uk It exhibits reversible ligation to the ferrous (Fe²⁺) heme iron via its pyridine ring nitrogen. nih.govresearchgate.net This binding is competitive with the binding of natural substrates, which allows 4-CNPy to be used in a convenient method for determining substrate dissociation constants for the reduced, ferrous form of the enzyme. nih.govbris.ac.uk Studies have shown that substrate affinity often increases upon heme reduction, a detail that can be readily quantified using 4-CNPy displacement assays. nih.govbris.ac.uk

The adduct formed between reduced P450 BM3 and 4-CNPy displays unique and informative spectral properties. nih.gov A distinct feature in the absorption spectrum is a metal-to-ligand charge transfer (MLCT) band in the red region. nih.govbris.ac.uk Crucially, researchers discovered a linear relationship between the energy of this MLCT band (E_MLCT) and the reduction potential (E_m) of the P450 heme center. nih.govresearchgate.net This relationship, established by studying a series of P450 BM3 active site mutants with varying reduction potentials, is described by the equation:

E_MLCT (cm⁻¹) = (3.53 × E_m) + 17,005 nih.govbris.ac.uk

This correlation provides a powerful spectroscopic method to accurately predict the heme reduction potentials of P450 BM3 variants without resorting to more complex techniques like redox potentiometry. nih.govresearchgate.net This allows for rapid screening and characterization of enzyme mutants, accelerating efforts to engineer enzymes with tailored catalytic properties. nih.gov

Table 2. Spectroscopic and Binding Data for 4-Cyanopyridine with Wild-Type Cytochrome P450 BM3

| Parameter | Value | Significance |

|---|---|---|

| Binding Target | Ferrous (Fe²⁺) Heme | Binds to the reduced form of the enzyme's active center. nih.govbris.ac.uk |

| Dissociation Constant (K_d) | 1.8 µM | Indicates strong, reversible binding to the ferrous heme. nih.govbris.ac.uk |

| Key Spectroscopic Feature | Metal-to-Ligand Charge Transfer (MLCT) Band | Energy of this band correlates linearly with the heme reduction potential. nih.govresearchgate.net |

| Application | Spectroscopic Probe | Allows for determination of substrate binding constants and prediction of heme reduction potentials. nih.govresearchgate.net |

Radical-Mediated Transformations and Functionalization Catalysis

In synthetic organic chemistry, 4-cyanopyridine plays a critical role in facilitating radical-mediated reactions. nih.gov Its electronic properties make it an effective precursor for generating radical species that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Modern synthetic methods have utilized 4-cyanopyridine in strategies where it undergoes single-electron reduction to form a dearomatized radical anion. rsc.org This reactive intermediate can then couple with other stabilized radicals, enabling the functionalization of the pyridine ring. rsc.org The cyano group is essential for this reactivity, as it facilitates the formation and stabilization of the necessary radical anion. nih.govrsc.org

Furthermore, the combination of 4-cyanopyridine and bis(pinacolato)diboron (B136004) (B₂pin₂) has been shown to generate 4-cyanopyridine-boryl radicals. researchgate.netresearchgate.net These radicals are bifunctional reagents that can act as both a pyridine source and a boryl radical initiator. researchgate.net This system has been used to develop metal-free methods for the perfluoroalkylative pyridylation of alkenes and for the synthesis of 4-substituted pyridine derivatives via a radical addition/coupling mechanism with substrates like α,β-unsaturated ketones, aldehydes, and imines. researchgate.netresearchgate.net This approach leverages the unique reactivity of the in situ-generated radicals to achieve valuable chemical transformations under mild, metal-free conditions. researchgate.netresearchgate.net

Generation and Reactivity of Pyridine-Boryl Radicals

The in situ generation of pyridine-boryl radicals represents a significant advancement in synthetic chemistry, with 4-cyanopyridine serving as a key precursor in this process. These radicals are formed through the interaction of a pyridine derivative, such as 4-cyanopyridine, with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). This reaction produces a bifunctional intermediate that exhibits the characteristics of both a pyridine precursor and a boryl radical. rsc.orgnih.gov

The unique electronic properties of the 4-cyanopyridine moiety facilitate the formation of these radical species. The electron-withdrawing nature of the cyano group is crucial for the activation of the diboron reagent and subsequent radical generation. Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of formation and the structural characteristics of these pyridine-boryl radicals. rsc.orgnih.gov

Once generated, pyridine-boryl radicals display versatile reactivity, particularly in carbon-carbon bond-forming reactions. They readily participate in radical addition and coupling mechanisms with a variety of unsaturated substrates. This reactivity has been successfully applied to the synthesis of C-4 substituted pyridine derivatives. rsc.orgnih.gov For instance, the reaction of pyridine-boryl radicals with α,β-unsaturated ketones proceeds via a radical addition to the carbon-carbon double bond, followed by a C-C coupling step to yield the functionalized pyridine product. nih.gov

The scope of this methodology extends beyond enones to include a broad range of radical acceptors. Aldehydes, ketones, and aryl imines have all been shown to be suitable substrates for reactions with pyridine-boryl radicals. nih.gov This wide substrate scope highlights the synthetic utility of this approach for accessing a diverse array of substituted pyridines. Furthermore, the application of this transformation in the late-stage modification of complex pharmaceutical molecules underscores its potential in medicinal chemistry and drug discovery. rsc.orgnih.gov The reactions are typically conducted under metal-free conditions, which is a significant advantage in terms of cost, sustainability, and purification of the final products. rsc.orgnih.gov

Recent research has further expanded the understanding and application of pyridine-boryl radicals. They have been recognized as potent organic reductants, capable of promoting reactions under mild conditions. researchgate.net For example, their involvement in ketyl radical-mediated carbon-carbon bond-forming reactions has been explored, leading to the development of practical syntheses for complex molecules like tetraaryl-1,2-diols and cycloalkanols. researchgate.net The structural modularity of the boryl group offers opportunities for enhancing stereocontrol in these transformations. researchgate.net

Alkenylation and Alkylation Reactions via Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, and 4-cyanopyridine derivatives are particularly effective substrates in these transformations. The underlying principle involves the single-electron reduction of the 4-cyanopyridine moiety to form a dearomatized radical anion, which can then engage in coupling reactions with other radical species. rsc.org This strategy has been successfully applied to both alkenylation and alkylation reactions, providing access to a wide range of substituted pyridines.

In the realm of alkenylation, photoredox-catalyzed methods have enabled the branch-selective pyridylation of alkenes. nih.gov Using an iridium-based photocatalyst, styrenes and other alkenes can be coupled with 4-cyanopyridines in a radical addition/coupling/elimination cascade. This process furnishes branched vinylpyridines with good to high yields. nih.gov The reaction is tolerant of a variety of functional groups on both the alkene and the pyridine, including electron-donating and electron-withdrawing substituents, as well as halogen atoms. nih.gov This tolerance allows for the late-stage functionalization of complex molecules and provides handles for further synthetic manipulations. Even challenging substrates like 3,4-dicyanopyridine undergo selective coupling at the C4-position. nih.gov

The alkylation of 4-cyanopyridines via photoredox catalysis also proceeds through a radical-radical coupling mechanism. rsc.org For instance, a photocatalytic decarboxylative aminoalkylation of 4-cyanopyridines with N-arylglycines has been developed to produce 4-(aminomethyl)pyridine (B121137) derivatives. rsc.org This reaction operates under redox-neutral conditions and features a broad substrate scope. Mechanistic studies suggest the involvement of a proton-coupled electron transfer process. rsc.org More broadly, the generation of alkyl radicals from various precursors under photoredox conditions allows for their coupling with the 4-cyanopyridine radical anion to form C4-alkylated pyridines. nih.gov

A notable development in this area is the use of switchable photocatalysis to achieve chemodivergent benzylation of 4-cyanopyridines. researchgate.netrsc.org By judiciously selecting the photocatalyst quencher, it is possible to direct the reaction towards either an ipso-substitution pathway via radical coupling to yield C4-benzylated pyridines, or a Minisci-type addition to afford C2-benzylated products. researchgate.netrsc.org This selectivity switch offers a significant degree of control over the reaction outcome, further enhancing the synthetic utility of photoredox catalysis in pyridine functionalization.

Below are illustrative data tables showcasing the scope of these reactions with representative substrates and their corresponding yields.

Table 1: Alkenylation of Styrenes with 4-Cyanopyridine via Photoredox Catalysis Reaction conditions typically involve an iridium photocatalyst, a radical precursor, and a base in an organic solvent under visible light irradiation.

| Entry | Styrene Derivative | Product | Yield (%) |

| 1 | Styrene | 4-(1-phenylvinyl)pyridine | 86 |

| 2 | 4-Methylstyrene | 4-(1-(p-tolyl)vinyl)pyridine | 82 |

| 3 | 4-Methoxystyrene | 4-(1-(4-methoxyphenyl)vinyl)pyridine | 75 |

| 4 | 4-Chlorostyrene | 4-(1-(4-chlorophenyl)vinyl)pyridine | 81 |

| 5 | 4-(Trifluoromethyl)styrene | 4-(1-(4-(trifluoromethyl)phenyl)vinyl)pyridine | 65 |

Table 2: Alkylation of Substituted 4-Cyanopyridines via Photoredox Catalysis Reaction conditions may vary depending on the specific alkyl radical precursor and photocatalytic system employed.

| Entry | 4-Cyanopyridine Derivative | Alkylating Agent | Product | Yield (%) |

| 1 | 4-Cyanopyridine | N-Phenylglycine | 4-(anilinomethyl)pyridine | 78 |

| 2 | 2-Methyl-4-cyanopyridine | Cyclohexanecarboxylic Acid | 4-Cyclohexyl-2-methylpyridine | 72 |

| 3 | 2,6-Dimethyl-4-cyanopyridine | Adamantane-1-carboxylic Acid | 4-(1-Adamantyl)-2,6-dimethylpyridine | 85 |

| 4 | 2-Chloro-4-cyanopyridine | Pivalic Acid | 4-(tert-Butyl)-2-chloropyridine | 68 |

| 5 | 4-Cyanopyridine | Toluene derivative (for benzylation) | 4-Benzylpyridine | 90 |

Supramolecular Chemistry and Crystal Engineering of 4 Cyanopyridine 2 Carboxamide

Design Principles for Cocrystal Formation

Cocrystals are multi-component crystals in which different molecular species are held together in a stoichiometric ratio by non-covalent interactions. The design of cocrystals involving 4-Cyanopyridine-2-carboxamide (B6282434) would be guided by the principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. The pKa difference between the cocrystal formers can also be a useful guideline; a ΔpKa (pKa of the protonated base - pKa of the acid) of less than 0 generally favors cocrystal formation, while a value greater than 3 typically leads to salt formation.

Given the presence of a pyridine (B92270) nitrogen, a carboxamide group, and a cyano group, this compound can act as both a hydrogen bond donor and acceptor, making it a versatile component for cocrystal synthesis. The selection of a co-former would depend on its ability to form complementary and robust synthons with one or more of the functional groups in this compound. For instance, carboxylic acids are excellent candidates for forming strong O-H···N(pyridine) hydrogen bonds.

| Functional Group on Co-former | Potential Supramolecular Synthon with this compound | Interaction Type |

| Carboxylic Acid | Acid-Pyridine Heterosynthon | O-H···N |

| Amide | Amide-Amide Homosynthon / Amide-Pyridine Heterosynthon | N-H···O / N-H···N |

| Hydroxyl | Alcohol-Pyridine Heterosynthon / Alcohol-Carboxamide Heterosynthon | O-H···N / O-H···O=C |

| Nitrile | Nitrile-Nitrile Interactions | Dipole-Dipole |

Hydrogen Bonding Networks and Synthons Involving Carboxamide and Cyanopyridine Moieties

Hydrogen bonds are the primary driving force in the crystal packing of many organic molecules. In this compound, the carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen is a strong hydrogen bond acceptor.

The carboxamide group frequently forms a centrosymmetric dimer, known as the R²₂(8) homosynthon, through a pair of N-H···O hydrogen bonds. This is a highly robust and common motif in the crystal structures of primary amides. In the case of this compound, the formation of this homosynthon would lead to dimers that are then arranged in the crystal lattice, influenced by other weaker interactions. The stability of this synthon often makes it a dominant feature in the crystal packing of carboxamide-containing molecules. Studies on various pyridinecarboxamides have shown the prevalence of these amide-amide dimers. labshake.comcam.ac.uk

Influence of Aromatic Interactions (π-Stacking) on Crystal Packing

Aromatic π-stacking interactions are another important non-covalent force that can influence the crystal packing of this compound. The pyridine ring can interact with adjacent rings in either a face-to-face or edge-to-face manner. These interactions, although individually weak, can be collectively significant in stabilizing the crystal lattice, often leading to the formation of layered or columnar structures. In the crystal structure of 4-cyanopyridine (B195900) itself, molecules are arranged in antiparallel coplanar stacks, where π-π stacking is a dominant interaction. nih.gov It is highly probable that similar π-stacking motifs would be observed in the crystal structure of this compound, working in concert with the hydrogen bonding networks.

Polymorphism and Solid-State Structural Diversity

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The presence of multiple, competing intermolecular interactions in this compound, such as the carboxamide-carboxamide homosynthon versus the carboxamide-pyridine heterosynthon, creates the potential for polymorphism. Subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) could favor the formation of one synthon over another, leading to different crystal packing arrangements and thus, different polymorphs. While no polymorphs of this compound have been reported, related molecules like some coordination complexes of 4-cyanopyridine have been shown to exhibit polymorphism. re3data.org

Advanced Applications in Chemical Research and Materials Science

Synthetic Building Blocks in Complex Organic Synthesis

4-Cyanopyridine-2-carboxamide (B6282434) serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecular structures. The presence of reactive cyano and carboxamide groups, along with the pyridine (B92270) nitrogen, allows for a variety of chemical transformations.

The compound is a key precursor in the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active molecules. The cyano group, in particular, is a versatile functional group that can participate in cycloaddition reactions to form nitrogen-rich heterocycles.

One notable transformation is the synthesis of tetrazoles. The [2+3] cycloaddition reaction of the nitrile group in cyanopyridine derivatives with azides is a common method for forming the tetrazole ring. rsc.orgnih.gov This reaction can be facilitated by various catalysts. For instance, the reaction of aromatic nitriles with sodium azide (B81097) can be catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres to produce high yields of tetrazoles under mild conditions. rsc.org The resulting pyridyl-tetrazole structures are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.gov

Similarly, the cyano and pyridine functionalities can be utilized in the synthesis of triazines. For example, 5-cyano-1,2,4-triazines can undergo ipso-nucleophilic aromatic substitution, demonstrating the reactivity of the cyano group in building more complex heterocyclic systems. researchgate.net The synthesis of 1,2,4-triazine (B1199460) derivatives is of significant interest due to their wide range of biological activities. ijpsr.info

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from cyanopyridine precursors:

| Heterocyclic Scaffold | Synthetic Method | Key Precursor Functionality |

| Tetrazoles | [2+3] Cycloaddition | Cyano Group |

| Triazines | Nucleophilic Substitution/Cyclization | Cyano Group & Pyridine Ring |

| Fused Pyridines | Aza-Diels-Alder Reactions | Pyridine Ring |

Chemical libraries, which are large collections of diverse compounds, are essential tools in drug discovery and materials science. walshmedicalmedia.comlabinsights.nl this compound and its derivatives are valuable components for generating scaffold diversity within these libraries. The ability to readily convert the cyano and carboxamide groups into various other functionalities allows for the creation of a wide array of related compounds from a single starting material.

By systematically modifying the core structure of this compound, researchers can generate libraries of compounds with a range of electronic and steric properties. These libraries can then be screened for desirable biological activities or material properties. The pyridine core is a common feature in many FDA-approved drugs, making its derivatives particularly interesting for pharmaceutical research. lifechemicals.com The creation of diverse heterocyclic scaffolds from this precursor enriches the chemical space available for exploration in high-throughput screening campaigns. labinsights.nlnih.gov

Chemical Probes and Ligands in Advanced Bio-inspired Systems

The nitrogen atoms in the pyridine ring, cyano group, and carboxamide group of this compound make it an excellent ligand for coordinating with metal ions. rsc.org This property is leveraged in the development of chemical probes and ligands for bio-inspired systems. Carboxamide ligands are known for their strong electron-donating properties, which can stabilize metals in high oxidation states. nih.gov

These metal complexes can mimic the active sites of metalloenzymes, allowing researchers to study their structure and function. nih.gov For example, copper complexes with multidentate carboxamide ligands have been synthesized to model the active sites of copper monooxygenases. nih.gov The ability of 4-cyanopyridine (B195900) to act as both a monodentate and a bidentate ligand further enhances its versatility in constructing coordination complexes with specific geometries and electronic properties. rsc.org

Components in Functional Materials

The unique electronic and structural features of this compound also make it a valuable component in the design of functional materials with novel optical, electronic, and magnetic properties.

Molecular spin switches are molecules that can be reversibly switched between two or more spin states by an external stimulus, such as light or a chemical reactant. chemrxiv.orgchemistryviews.org This property is of great interest for applications in data storage and spintronics. The interaction of ligands with metal centers can influence the spin state of the metal.

In a related example, the spin state of a cobalt(II)tetraphenylporphyrin molecule coupled to a ferromagnetic substrate was successfully switched by the addition and removal of nitric oxide, which acted as an axial ligand. nih.gov The coordination of the ligand modified the electronic structure of the metal center, leading to a change in its magnetic properties. nih.gov The coordinating capabilities of this compound suggest its potential use in similar systems, where its binding to a metal center could be used to control the spin state of the complex.

The cyanopyridine moiety is a component in the development of sensors and optical materials. The electronic properties of the pyridine ring can be tuned by the electron-withdrawing cyano group, influencing the photophysical properties of the molecule. Coordination of the cyanopyridine ligand to a metal center can also alter its absorption and emission spectra, a principle that can be used in the design of chemical sensors.

For instance, coordination polymers constructed from metal ions and cyanopyridine ligands can exhibit interesting structural and magnetic properties. rsc.org The ability of 4-cyanopyridine to bridge metal centers allows for the formation of extended networks, which are important for creating robust materials with tailored properties. rsc.org While direct applications of this compound in this area are still emerging, the foundational chemistry of cyanopyridine ligands points to its potential in the development of novel sensors and optical materials.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

While direct synthesis protocols for 4-Cyanopyridine-2-carboxamide (B6282434) are not extensively documented, future research can explore several emerging strategies to improve synthetic efficiency and selectivity. Current plausible routes involve multi-step functionalization of pyridine (B92270) precursors. vulcanchem.com However, more direct and atom-economical methods are highly desirable.

One promising direction is the selective functionalization of the 4-cyanopyridine (B195900) backbone. Recent advancements in photocatalysis have enabled the C2-selective functionalization of 4-cyanopyridines through Minisci-type reactions, which could be adapted to introduce the carboxamide group or its precursor in a single step under mild conditions. acs.org Another avenue involves the direct cyanation of pyridine N-oxide derivatives. For instance, the reaction of 4-amidopyridine N-oxide with a cyanide source like potassium cyanide has been shown to yield the corresponding 2-cyano-4-amidopyridine, an isomer of the target compound. chem-soc.si Adapting this methodology starting from a 2-carboxamide (B11827560) pyridine N-oxide could provide a direct route.

| Potential Synthetic Strategy | Key Reagents/Conditions | Anticipated Advantages |

| Photocatalytic C-H Amidation | 4-Cyanopyridine, Amide Source, Photocatalyst, Visible Light | High selectivity for the C2 position, mild reaction conditions, good functional group tolerance. acs.org |

| Cyanation of Pyridine N-Oxide | 2-Carboxamidopyridine N-oxide, KCN, Acylating Agent | Direct introduction of the cyano group, avoiding protection-deprotection steps. chem-soc.si |

| One-Step Ammoxidation | Dialkyl Pyridine Precursor, Ammonia (B1221849), Oxygen, Metal Oxide Catalyst | Potential for a highly efficient, one-step industrial process converting simple precursors. google.com |

Further research into flow chemistry and microwave-assisted synthesis could also significantly reduce reaction times and improve yields, making the synthesis of this compound more efficient and scalable.

Rational Design of Novel Coordination Architectures for Advanced Functionality

The dual functionality of this compound makes it an exceptional candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the cyano nitrogen can both coordinate to metal centers, allowing the ligand to act as a versatile linker. researchgate.netrsc.org 4-Cyanopyridine is known to act as a monodentate ligand via its pyridine nitrogen or as a bidentate, linear bridging ligand via both nitrogen atoms. researchgate.netrsc.org

The rational design of new coordination architectures can focus on exploiting this versatility. The carboxamide group, while less likely to be the primary coordination site in the presence of the pyridine and cyano nitrogens, can play a crucial role in directing the secondary structure through hydrogen bonding. mdpi.com This can lead to the formation of multi-dimensional networks with tunable porosity, stability, and functionality.

Future work could target the synthesis of:

Porous Frameworks: By selecting appropriate metal nodes and reaction conditions, frameworks with defined channels and pores could be constructed for applications in gas storage and separation.

Catalytic Materials: Incorporating catalytically active metal centers into the framework could lead to heterogeneous catalysts where the ligand modulates the activity and selectivity of the metal site. nih.gov

Luminescent Sensors: The pyridine core can be exploited to create luminescent MOFs that respond to the presence of specific analytes through changes in their emission spectra.

The combination of strong coordination bonds from the cyano-pyridine moiety and directional hydrogen bonds from the carboxamide group offers a powerful toolset for crystal engineering.

Integration of Advanced Computational Modeling for Predictive Material Properties

Advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and design of materials based on this compound. nih.gov Computational studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental efforts.

Key areas where computational modeling can make a significant impact include:

Predicting Coordination Behavior: DFT calculations can predict the preferred coordination modes of the ligand with different metal ions, helping to forecast the geometry and dimensionality of resulting coordination polymers.

Simulating Material Properties: Properties such as bandgap, porosity, and mechanical stability of hypothetical MOFs can be simulated before their synthesis, allowing for the in silico screening of candidates for specific applications. nih.gov

Elucidating Reaction Mechanisms: Computational studies can clarify the mechanisms of synthetic reactions and catalytic cycles involving the compound, aiding in the optimization of reaction conditions. researchgate.netresearchgate.net

By integrating computational predictions with experimental synthesis and characterization, a more rational and efficient design cycle for new materials can be established.

| Computational Method | Predicted Property | Application Relevance |

| Density Functional Theory (DFT) | Electronic Structure, Bond Energies, Vibrational Frequencies | Understanding reactivity, predicting spectroscopic signatures, guiding synthesis. nih.gov |

| Molecular Dynamics (MD) | Conformational Flexibility, Diffusion of Guests | Assessing structural stability of frameworks, predicting performance in gas separation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Intermolecular Interactions | Analyzing hydrogen bonding and π-stacking in supramolecular assemblies. |

Exploration of New Catalytic Cycles and Reaction Pathways

The unique electronic properties of the 4-cyanopyridine moiety open up possibilities for its use in novel catalytic cycles. Research has shown that 4-cyanopyridine can react with diboron (B99234) reagents to form pyridine-boryl radicals. researchgate.netresearchgate.net These radicals are versatile intermediates capable of initiating various chemical transformations, including alkene difunctionalization. researchgate.net

Future research should explore the potential of this compound to participate in and modulate such catalytic cycles. The C2-carboxamide group could influence the stability and reactivity of the pyridine-boryl radical intermediate through electronic or steric effects. This could lead to new catalytic systems with enhanced selectivity or reactivity. Furthermore, the ability of the carboxamide group to act as a hydrogen-bond donor or acceptor could enable cooperative catalysis, where the ligand not only participates in the primary catalytic cycle but also activates substrates or stabilizes transition states through non-covalent interactions.

Rational Design in Supramolecular Chemistry for Targeted Assemblies

The presence of a strong hydrogen-bonding carboxamide group alongside the π-acidic cyanopyridine ring makes this compound an ideal building block for supramolecular chemistry. d-nb.info Pyridines are well-known building blocks for co-crystals with carboxylic acids, forming robust supramolecular synthons. researchgate.netresearchgate.net

The rational design of targeted supramolecular assemblies can be pursued by leveraging the interplay of various non-covalent interactions:

Hydrogen Bonding: The carboxamide group can form strong and directional N-H···O and N-H···N hydrogen bonds, leading to the formation of predictable patterns like tapes, sheets, or rosettes.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state. d-nb.info

Coordination and Hydrogen Bonding Synergy: Combining the coordinating ability of the pyridine and cyano groups with the hydrogen-bonding capacity of the carboxamide can lead to complex, hierarchical structures where metal-ligand frameworks are further organized by supramolecular interactions. Studies on silver(I) complexes with pyridine-carboxamides have already demonstrated the formation of intricate 3D structures. nih.gov

This approach could lead to the development of novel crystalline materials with tailored optical, electronic, or mechanical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyanopyridine-2-carboxamide, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of pyridine derivatives with nitrile-containing precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for facilitating the reaction. Purification steps (e.g., column chromatography, recrystallization) ensure high purity. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for precursor to nitrile agent) are optimized for reproducibility .

- Data Sources : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) validate structural integrity, while yield calculations require gravimetric analysis .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm substituent positions and cyanide integration.

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm).

- HPLC/MS : Quantifies purity and detects byproducts (e.g., unreacted precursors).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Fire-retardant lab coats, nitrile gloves, and self-contained breathing apparatus (SCBA) for fire emergencies.

- Storage : Inert atmosphere (argon/nitrogen) to prevent degradation.

- Emergency Measures : Use CO or dry chemical extinguishers for fires; avoid water due to potential reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during this compound synthesis?

- Experimental Design :

- DOE (Design of Experiments) : Vary catalysts (Pd vs. Cu), solvent polarity (DMF vs. acetonitrile), and temperature to identify optimal parameters.

- Byproduct Analysis : Use LC-MS to trace impurities and adjust stoichiometry or reaction time.

- Case Study : A 15% yield increase was achieved by replacing PdCl with CuI, reducing cyano-group hydrolysis .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

- Troubleshooting Framework :

Replicate Experiments : Confirm reproducibility.

Alternative Techniques : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities.

Literature Cross-Check : Compare with NIST or PubChem reference data .

- Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental goals .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Applications :

- Pharmacophore Modeling : The cyanopyridine moiety acts as a hydrogen-bond acceptor, enhancing binding to ATP pockets in kinases.

- Case Study : Derivatives showed IC values <100 nM against EGFR mutants in preclinical assays .

- Methodological Rigor : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to validate binding modes .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?

- Tools :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.

- QSAR Models : Corrogate substituent effects on solubility and logP.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.